molecular formula C6H2N4O5 B1670408 Diazodinitrophenol CAS No. 4682-03-5

Diazodinitrophenol

Cat. No. B1670408
CAS RN: 4682-03-5
M. Wt: 210.1 g/mol
InChI Key: IUKSYUOJRHDWRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

DDNP is synthesized by introducing nitric oxides into an alcoholic solution of 2-amino-4,6-dinitrophenol (picramic acid) . A method of producing diazodinitrophenol involves diazotation of a suspension of picramine and acetic acids with a crystallisation regulator .


Molecular Structure Analysis

The structure of DDNP has been debated and general consensus does not exist . The properties of general ortho and para isomers of diazophenols are very similar indicating that the structures should also be similar .


Chemical Reactions Analysis

DDNP is a diazo compound. Azo, diazo, azido compounds can detonate. The nitro groups would facilitate rapid decomposition . Reaction with alkalis is used for non-explosive disposal of diazidodinitrophenol .


Physical And Chemical Properties Analysis

DDNP is a yellow crystalline solid that darkens on exposure to sunlight . It is soluble in acetic acid, acetone, concentrated hydrochloric acid, most non-polar solvents and is slightly soluble in water .

Scientific Research Applications

Wastewater Treatment Applications

DDNP's industrial use generates significant wastewater, which poses environmental and health risks if not treated effectively. Recent studies have focused on innovative and eco-friendly methods to treat DDNP-contaminated wastewater:

  • Bioremediation with White Rot Fungus : Research has demonstrated the effectiveness of white rot fungus in treating DDNP wastewater. This method is cost-effective and easy to manage, significantly reducing the concentrations of harmful compounds such as CODcr, aniline, and nitro compounds in the wastewater. The treated water meets national wastewater discharge standards, highlighting the potential of biological treatments in mitigating industrial pollution (Zhang Xue-cai, 2007).

  • Micro Electrolytic Treatment : Another study focused on the micro electrolytic treatment of DDNP wastewater, revealing an efficient removal of COD Cr and color from the wastewater. The process conditions optimized include reaction temperature, air blast volume, retention time, and pH value, demonstrating the micro electrolytic process's efficacy in enhancing the biodegradability of wastewater, which is crucial for subsequent biochemical treatment (Zhang Xue-cai, 2003).

Thermal Stability of DDNP

Understanding the thermal stability of DDNP is crucial for its safe handling and storage in industrial contexts:

  • Thermal Stability Analysis : A comprehensive study using thermoanalytical methods and 1H NMR spectroscopy found that DDNP is stable for long periods at temperatures below 60°C. This research provides a kinetic relation that helps predict the degree of reaction at specific storage temperatures and times, crucial information for industries that handle or store DDNP (M. Kaiser & U. Ticmanis, 1995).

Safety And Hazards

DDNP may explode due to shock, heat, flame, or friction if dry . It may explode under prolonged exposure to heat or fire . Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments .

properties

IUPAC Name

2-diazonio-4,6-dinitrophenolate
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InChI

InChI=1S/C6H2N4O5/c7-8-4-1-3(9(12)13)2-5(6(4)11)10(14)15/h1-2H
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKSYUOJRHDWRR-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H2N4O5
Record name DIAZODINITROPHENOL
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Molecular Weight

210.10 g/mol
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Physical Description

Diazodinitrophenol appears as a yellow crystalline solid that darkens on exposure to sunlight. Must be shipped wet with at least 40% water or water and denatured alcohol mixture. May explode due to shock, heat, flame, or friction if dry. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Yellow solid; Darkened on exposure to sunlight; [CAMEO]
Record name DIAZODINITROPHENOL
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Record name Diazodinitrophenol
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Product Name

Diazodinitrophenol

CAS RN

4682-03-5; 87-31-0, 4682-03-5
Record name DIAZODINITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
575
Citations
WE Shaefer, WW Becker - Analytical Chemistry, 1947 - ACS Publications
… of diazodinitrophenol. The apparatus used by the writers is shown in Figure 1. The purified diazodinitrophenol … liberated quantitatively frompure diazodinitrophenol by either hydrochloric …
Number of citations: 12 pubs.acs.org
LV Clark - Industrial & Engineering Chemistry, 1933 - ACS Publications
The so-called diazophenols, to which DDNP belongs, are in reality internal diazooxides, formedfrom the true diazophenols by a process of dehydration. The diazooxides are of great …
Number of citations: 31 pubs.acs.org
R Matyáš, J Pachman, R Matyáš, J Pachman - Primary Explosives, 2013 - Springer
The 2-diazo-4,6-dinitrophenol (dinol, diazol, DDNP, DDNPh, or DADNPh) is the first-ever synthesized diazonium compound. Its synthesis is attributed to Griess [1] who prepared it by …
Number of citations: 0 link.springer.com
ZW Yang, YC Liu, DC Liu, LW Yan, J Chen - Journal of hazardous materials, 2010 - Elsevier
Spherical 2-diazo-4,6-dinitrophenol (DDNP) with good flowability and controlled bulk density (0.65–0.95g/cm 3 ) has been prepared at factory scale by the modified method using 4-…
Number of citations: 25 www.sciencedirect.com
L Havlíková, R Matyáš, L Ihnát, L Nováková… - Analytical …, 2014 - pubs.rsc.org
A new and fast HPLC method with UV detection was developed and validated for the simultaneous determination of nitroaromatic explosives diazodinitrophenol (DDNP), the raw …
Number of citations: 6 pubs.rsc.org
M Kaiser, U Ticmanis - Thermochimica acta, 1995 - Elsevier
The stability of diazodinitrophenol in the solid phase has been investigated by four different thermoanalytical methods and by 1 H NMR spectroscopy. The results show that the …
Number of citations: 11 www.sciencedirect.com
L Türker - Earthline Journal of Chemical Sciences, 2021 - earthlinepublishers.com
The present study considers a series of diazodinitrophenol isomers within the constraints of density functional theory at the level of B3LYP/311++ G (d, p). One of the isomers in the …
Number of citations: 3 www.earthlinepublishers.com
P Griess - Journal of the Chemical Society, 1865 - pubs.rsc.org
… Diazodinitrophenol suffers a most remarkable decomposition under the influence oi alcohol, in the presence of alkalis. On treating an alcoholic solution of it with a solution of carbonate …
Number of citations: 12 pubs.rsc.org
Y Utsunomiya, A Toyoda, T Kajiwara… - Science and Technology …, 2008 - jes.or.jp
We have prepared reactive thin films by using primary explosive particles with organic material as a binder. Thin films of 20 µm to 750 µm in thickness were prepared by the bar-coater …
Number of citations: 7 www.jes.or.jp
T Urbanski, K Szyc-Lewanska… - Bulletin de l' …, 1960 - bcpw.bg.pw.edu.pl
… 2,l-diazo-oxide ("diazodinitrophenol") may be prepared by diazotization of picramic acid [1]. It has now been demonstrated that "diazodinitrophenol" can also be prepared by oxidation of …
Number of citations: 2 bcpw.bg.pw.edu.pl

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